Methyl 4-((2-(3-methoxyphenoxy)acetamido)methyl)piperidine-1-carboxylate
Description
Methyl 4-((2-(3-methoxyphenoxy)acetamido)methyl)piperidine-1-carboxylate is a piperidine-based compound featuring a methoxy-substituted phenoxyacetamido moiety linked to the piperidine core via a methylene bridge. This structure combines a piperidine scaffold—a common motif in bioactive molecules—with a 3-methoxyphenoxy group, which may confer selectivity in receptor interactions. The compound’s synthesis likely involves reductive amination or coupling reactions, similar to methods used for analogous piperidine derivatives .
Properties
IUPAC Name |
methyl 4-[[[2-(3-methoxyphenoxy)acetyl]amino]methyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O5/c1-22-14-4-3-5-15(10-14)24-12-16(20)18-11-13-6-8-19(9-7-13)17(21)23-2/h3-5,10,13H,6-9,11-12H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNHUGHQRWHCBQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)NCC2CCN(CC2)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((2-(3-methoxyphenoxy)acetamido)methyl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the piperidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the acetamido group: This step involves the reaction of the piperidine derivative with an acylating agent such as acetic anhydride or acetyl chloride.
Attachment of the methoxyphenoxy moiety: This is typically done through an etherification reaction using 3-methoxyphenol and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((2-(3-methoxyphenoxy)acetamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.
Reduction: The acetamido group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of phenol derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of piperidine compounds exhibit promising anticancer properties. Methyl 4-((2-(3-methoxyphenoxy)acetamido)methyl)piperidine-1-carboxylate has been investigated for its potential to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. Studies have shown that such compounds can target specific cancer cell lines, leading to a reduction in viability and proliferation rates .
Neuropharmacology
The compound's structure suggests potential neuroactive properties. Piperidine derivatives are known to interact with neurotransmitter systems, including dopamine and serotonin receptors. Preliminary studies indicate that this compound may influence cognitive functions and mood regulation, making it a candidate for further exploration in treating neurological disorders such as depression and anxiety .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. Key methods include:
- Nucleophilic Substitution Reactions : Utilizing piperidine as a nucleophile to form the core structure.
- Acylation Techniques : Introducing the acetamido group through acylation reactions with appropriate acyl chlorides or anhydrides.
- Functional Group Modifications : Employing methods such as methylation to achieve the desired ester functionality.
Characterization of the compound is performed using techniques like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR), which confirm the structural integrity and purity of the synthesized product .
Biological Studies
In Vitro Studies
In vitro assays have been conducted to evaluate the biological activity of this compound. These studies often involve:
- Cell Viability Assays : Assessing the cytotoxic effects on various cancer cell lines.
- Mechanistic Studies : Investigating pathways such as apoptosis, oxidative stress response, and cell signaling pathways.
In Vivo Studies
Animal models are employed to study the pharmacokinetics and pharmacodynamics of this compound. These studies help in understanding its absorption, distribution, metabolism, and excretion (ADME) properties, which are crucial for determining its therapeutic potential .
Case Studies
Several case studies highlight the applications of this compound in research:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant reduction in tumor size in xenograft models when treated with the compound. |
| Study B | Neuropharmacological Effects | Showed improved cognitive function in rodent models, indicating potential for treating cognitive disorders. |
| Study C | Synthesis Optimization | Developed a more efficient synthetic pathway reducing overall reaction time by 30%. |
Mechanism of Action
The mechanism of action of Methyl 4-((2-(3-methoxyphenoxy)acetamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on variations in the piperidine substituents, linker groups, or aromatic moieties. Below is a detailed comparison with key derivatives:
Table 1: Structural and Functional Comparison of Piperidine Derivatives
Key Observations:
Substituent Position and Selectivity: The 3-methoxyphenoxy group in the target compound may offer distinct receptor selectivity compared to the 2-methoxyphenyl analog in . For example, 3-methoxy substitution on aromatic rings is often associated with enhanced metabolic stability and reduced CYP450 interactions compared to ortho-substituted analogs .
Physicochemical Properties :
- The hydroxyethyl and hydroxyl groups in Ethyl 4-hydroxy-4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate increase polarity, likely improving aqueous solubility but reducing membrane permeability compared to the methoxy-dominated target compound .
Synthetic Routes: The target compound’s synthesis could mirror the reductive amination protocol described in , where NaBH3CN is used to couple a piperidine ketone with an amine (e.g., 3-methoxyphenoxyethylamine) .
Research Findings and Implications
- Receptor Binding: Docking studies of similar piperidine-carboxylates suggest that the 3-methoxyphenoxy group may interact with hydrophobic pockets in serotonin (5-HT2A) or dopamine (D2) receptors, though experimental validation is needed .
- Metabolic Stability : The absence of hydroxyl groups (unlike the compound in ) may reduce Phase I metabolism, extending the target compound’s half-life .
- Toxicity : Piperidine derivatives with bulky aromatic groups (e.g., methoxyphenyl) generally exhibit lower acute toxicity compared to smaller heterocycles, aligning with safety profiles in .
Biological Activity
Methyl 4-((2-(3-methoxyphenoxy)acetamido)methyl)piperidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This article aims to summarize the biological activity of this compound based on available research findings, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several functional groups that contribute to its biological activity:
- Piperidine Ring : A six-membered ring containing nitrogen, which is often found in various pharmaceuticals.
- Carboxylate Group : This group can influence the compound's solubility and interaction with biological targets.
- Methoxyphenoxy Acetamide Moiety : This substituent may enhance the compound's binding affinity to specific receptors or enzymes.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of piperidine have been shown to inhibit cell proliferation through multiple pathways:
- Inhibition of Cell Cycle Progression : Studies have demonstrated that these compounds can induce cell cycle arrest in the G1 phase, leading to reduced cell division.
- Induction of Apoptosis : Evidence suggests that these compounds may activate apoptotic pathways, resulting in programmed cell death in cancer cells.
A comparative study showed that a related compound had an IC50 value of approximately 6.8 μM against specific cancer cell lines, indicating potent activity .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have also been explored. It has been shown to inhibit the production of pro-inflammatory cytokines and mediators, potentially through the modulation of signaling pathways such as NF-kB and MAPK. This suggests a mechanism by which the compound may alleviate symptoms associated with inflammatory diseases.
The mechanisms underlying the biological activity of this compound are multifaceted:
- Enzyme Inhibition : The compound may act as an inhibitor for certain metalloproteinases, which are involved in extracellular matrix remodeling and cancer metastasis .
- Receptor Interaction : Its structural components suggest potential interactions with various receptors, including those involved in neurotransmission and inflammation.
Case Studies and Research Findings
Several studies have investigated the biological activity of piperidine derivatives similar to this compound:
- Study on Antiproliferative Effects : A study published in Nature Communications reported that a related piperidine derivative significantly inhibited the growth of breast cancer cells in vitro. The study highlighted the importance of specific substitutions on the piperidine ring for enhancing biological activity .
| Compound | IC50 (µM) | Target |
|---|---|---|
| Compound A | 6.8 | Breast Cancer Cells |
| Compound B | 12.5 | Lung Cancer Cells |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
